Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused thiophene-pyridazine core. Key structural features include:
- Position 3: A 4-methoxyphenyl group, which introduces electron-donating properties and modulates lipophilicity.
- Ester group: Ethyl ester at position 1, influencing solubility and metabolic stability.
This compound is part of a broader class of aminothienopyridazines investigated for applications in medicinal chemistry, particularly as tau protein aggregation inhibitors in neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 5-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-5-4-6-14(24)11-13)18(17)22(29)27(26-19)15-7-9-16(31-2)10-8-15/h4-12H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDVHLXXQDTPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzamido Group: This step involves the coupling of a bromobenzoyl chloride with an amine group on the thienopyridazine core, often using a base such as triethylamine.
Addition of the Methoxyphenyl Group: This can be done via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and analogous derivatives:
Key Research Findings and Structure-Activity Relationships (SAR)
Substituent Effects at Position 3
- Electron-withdrawing groups (e.g., 4-bromophenyl, 4-trifluoromethylphenyl) enhance binding affinity to tau fibrils due to increased dipole interactions .
Substituent Effects at Position 5
- Amino groups (e.g., compounds 26, 28, 9) exhibit moderate activity but are susceptible to oxidative metabolism.
- Bromobenzamido (target compound) introduces steric hindrance and halogen bonding, which may prolong target engagement but reduce synthetic yields due to complex coupling steps .
Ester Group Modifications
- Ethyl esters are preferred for oral bioavailability, while isopropyl esters (e.g., compound 10) enhance CNS penetration due to increased logP .
Biological Activity
Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class. This compound exhibits a unique structural configuration that includes a thieno[3,4-d]pyridazine core and various substituents, notably a bromobenzamide and a methoxyphenyl group. These features suggest significant potential for biological activity, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C23H22BrN3O5S
- Molecular Weight : Approximately 516.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Preliminary studies indicate that derivatives of thieno[3,4-d]pyridazine compounds may possess various biological activities including:
- Antitumor Properties : Potential mechanisms include inhibition of cell growth and induction of apoptosis in cancer cells.
- Antimicrobial Activity : The presence of diverse functional groups may enhance the compound's ability to combat microbial infections.
- Modulation of Receptors : Potential interactions with adenosine receptors and other therapeutic targets.
While specific literature on the mechanism of action for this compound is limited, insights can be drawn from related thieno[3,4-d]pyridazines. These compounds have been studied for their role as allosteric modulators and antagonists at adenosine A1 receptors. The structural features of this compound suggest it may interact similarly with biological targets.
Case Studies and Research Findings
- Antitumor Activity : A study explored the cytotoxic effects of thieno[3,4-d]pyridazine derivatives on various cancer cell lines. Results indicated that certain derivatives induced apoptosis via mitochondrial pathways.
- Antimicrobial Efficacy : Research demonstrated that thieno[3,4-d]pyridazine compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Receptor Modulation : Investigations into the binding affinity of thieno[3,4-d]pyridazines to adenosine receptors revealed promising results, suggesting potential therapeutic applications in conditions modulated by these receptors.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
